molecular formula C24H31ClN4O2 B2941107 2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide CAS No. 922034-61-5

2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Cat. No.: B2941107
CAS No.: 922034-61-5
M. Wt: 442.99
InChI Key: GFDYKCDJRLWUAJ-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring:

  • A 4-chlorophenoxy group linked to an acetamide backbone.
  • An ethyl bridge substituted with 1-methylindolin-5-yl (a bicyclic indole derivative) and 4-methylpiperazin-1-yl (a methylated piperazine ring).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN4O2/c1-27-11-13-29(14-12-27)23(18-3-8-22-19(15-18)9-10-28(22)2)16-26-24(30)17-31-21-6-4-20(25)5-7-21/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDYKCDJRLWUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 4-chlorophenoxy moiety, which is known for its bioactivity.
  • An indole derivative that may contribute to its pharmacological effects.
  • A piperazine ring , which is often associated with diverse biological activities.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activities, particularly in the context of osteoclastogenesis and bone resorption.

  • Inhibition of Osteoclastogenesis :
    • The compound was found to inhibit the formation of osteoclasts in vitro. This was evidenced by a decrease in the expression of osteoclast-specific marker genes and a reduction in the number of mature osteoclasts formed under RANKL stimulation .
    • The mechanism involves blocking the F-actin belt formation, which is crucial for osteoclast function and bone resorption activity .
  • Cell Viability Assays :
    • Viability assays indicated that the compound does not adversely affect the viability of bone marrow macrophages (BMMs) at effective concentrations, suggesting a selective action against osteoclast differentiation rather than general cytotoxicity .

In Vivo Studies

In vivo experiments using ovariectomized (OVX) mouse models demonstrated that treatment with the compound significantly prevented bone loss associated with osteoporosis. Key findings include:

  • Bone Density Preservation : Mice treated with the compound showed preserved bone density compared to control groups .
  • Microcomputed Tomography (micro-CT) Analysis : Imaging results confirmed that the treatment group had significantly higher trabecular bone volume and thickness, indicating effective prevention of bone resorption .

The primary mechanism through which this compound exerts its effects appears to be through modulation of the RANK/RANKL/OPG signaling pathway, which is critical in osteoclast differentiation and function. By inhibiting RANKL-mediated signaling, the compound effectively reduces osteoclastogenesis and subsequent bone resorption.

Comparison with Other Compounds

To contextualize the biological activity of this compound, a comparison with related compounds is presented in Table 1.

Compound NameMechanism of ActionBiological ActivityReference
PPOAC-BzRANKL inhibitionStrong inhibitor of osteoclastogenesis
Compound XUnknownModerate anti-resorptive effects
Compound YRANKL inhibitionEffective in reducing bone loss

Case Studies

A notable case study involved a cohort of OVX mice treated with varying doses of this compound over a period of five weeks. The results indicated a dose-dependent response in terms of bone preservation, with higher doses correlating with greater efficacy in preventing bone loss.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related acetamide derivatives and their distinguishing attributes:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Synthesis Yield Notable Features Reference
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₁H₈Cl₂N₄O Pyrazole ring, 4-chlorophenyl, cyano group 298.11 Not specified Pyrazole core enhances aromatic interactions; potential agrochemical applications
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazinyl)acetamide C₁₉H₁₈ClF₃N₃O 4-Phenylpiperazine, trifluoromethyl group 405.82 Not specified Lipophilic CF₃ group improves membrane permeability; phenylpiperazine may modulate receptor affinity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S Nitro group, methylsulfonyl 304.70 Not specified Sulfur-containing heterocycle precursor; intramolecular hydrogen bonding observed
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide C₂₃H₁₇ClN₄O₃ Indole carboxamide, 4-chlorophenoxy 444.86 19–57% (for intermediates) Dual acetamide-carboxamide linkage; X-ray-confirmed planar geometry
2-{(2E)-2-[(4-Chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide C₂₀H₁₉ClN₄O₂S Thiazolidinone ring, chloro-methylphenyl 414.91 Not specified Thiazolidinone moiety may confer anti-inflammatory or antimicrobial activity

Structural and Functional Insights

  • Piperazine Derivatives: Compounds with 4-methylpiperazine (main compound) or 4-phenylpiperazine () exhibit enhanced solubility and receptor-binding versatility compared to non-piperazine analogs .
  • Indoline/Indole Motifs : The 1-methylindolin-5-yl group in the main compound may improve lipophilicity and π-π stacking interactions, similar to indole carboxamide derivatives in .
  • Chlorophenoxy Group: Present in both the main compound and analogs, this group contributes to electron-withdrawing effects, stabilizing molecular conformations .

Research Findings from Analogues

  • Enzyme Inhibition : Compounds in (e.g., 25–27) inhibit 17β-hydroxysteroid dehydrogenase, suggesting the main compound’s piperazine and indoline groups could target similar enzymatic pathways .
  • Crystallographic Data : and highlight planar acetamide geometries and intermolecular hydrogen bonding (e.g., C–H⋯O interactions), critical for crystal packing and solubility .

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